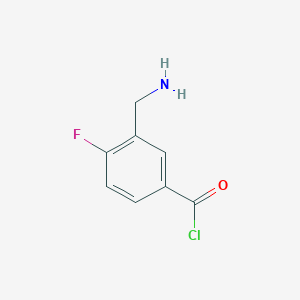

3-(Aminomethyl)-4-fluorobenzoyl chloride

Description

3-(Aminomethyl)-4-fluorobenzoyl chloride (CAS: Not explicitly provided in evidence) is a fluorinated benzoyl chloride derivative featuring an aminomethyl (-CH₂NH₂) group at the 3-position and a fluorine atom at the 4-position of the aromatic ring. As a benzoyl chloride, it is highly reactive, functioning as an acylating agent in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Properties

CAS No. |

771573-07-0 |

|---|---|

Molecular Formula |

C8H7ClFNO |

Molecular Weight |

187.60 g/mol |

IUPAC Name |

3-(aminomethyl)-4-fluorobenzoyl chloride |

InChI |

InChI=1S/C8H7ClFNO/c9-8(12)5-1-2-7(10)6(3-5)4-11/h1-3H,4,11H2 |

InChI Key |

HRZYJXDQCOOKKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)CN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-fluorobenzoyl chloride typically involves the introduction of the aminomethyl group and the fluorine atom onto a benzoyl chloride precursor. One common method involves the reaction of 4-fluorobenzoyl chloride with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-fluorobenzoyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.

Acylation Reactions: The benzoyl chloride group can react with amines to form amides.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Acylation Reactions: Reagents like primary or secondary amines are used under basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted benzoyl derivatives.

Acylation Reactions: Products are typically amides.

Reduction Reactions: Products include amines or alcohols depending on the reducing agent used.

Scientific Research Applications

Unfortunately, the available search results offer very limited information about the applications of the compound "3-(Aminomethyl)-4-fluorobenzoyl chloride". The search results primarily discuss the preparation methods of related compounds like 2,3,4,5-tetrafluorobenzoyl chloride and 4-fluorobenzoyl chloride . One result mentions "this compound" with its PubChem CID but does not detail its applications .

Given the limited information, a comprehensive article with data tables and case studies cannot be created. However, here's what can be gathered from the search results and some potential areas where such a compound might be used, based on its chemical nature:

Potential Applications Based on Functional Groups:

- Synthesis of Pharmaceutical Intermediates: Benzoyl chlorides are reactive acylating agents used in the synthesis of various organic molecules, including pharmaceuticals. The presence of both an aminomethyl group and a fluorine atom adds further possibilities for structural modifications and fine-tuning of drug properties .

- ** building block for complex molecules:** The presence of multiple functional groups allows for complex chemical reactions and the creation of novel compounds.

- ** introducing fluorine atoms into molecules:** Since the presence of fluorine can significantly alter a molecule's properties, including its metabolic stability and binding affinity to biological targets, fluorinated compounds are of interest in drug design .

- ** modification of bioactive compounds:** The aminomethyl group can be used to attach the fluorobenzoyl moiety to other bioactive molecules, potentially altering their activity or improving their delivery .

- ** Serotoninergic System Disorders:** Some compounds with high affinity at 5-HT1A receptors might be related, considering the mention of compounds for treating disorders sensitive to the serotoninergic system .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-fluorobenzoyl chloride involves its reactivity as an acyl chloride and its ability to form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming amides with amines or undergoing substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Fluorine at the 4-position stabilizes the acyl chloride via inductive effects, enhancing shelf life but reducing electrophilicity relative to -Cl analogs .

Synthetic Utility: Compounds with -NH₂ or -CH₂NH₂ groups (e.g., 3-(Aminomethyl)-4-fluorobenzoyl chloride) are preferred for bioconjugation in drug development, whereas -CF₃ or -Cl derivatives (e.g., 4-Methyl-3-(trifluoromethyl)benzoyl chloride) are utilized in hydrophobic interactions for material coatings .

Hazard and Handling: All benzoyl chlorides are moisture-sensitive and corrosive. However, compounds with -NH₂ groups may pose additional toxicity risks due to amine byproducts, as noted in hazardous waste regulations (e.g., P007 and P008 codes in ) .

Commercial and Regulatory Considerations

- Regulatory Status : Fluorinated benzoyl chlorides are classified under hazardous waste codes (e.g., U012 for aniline derivatives in ), necessitating compliance with storage and disposal protocols .

Biological Activity

3-(Aminomethyl)-4-fluorobenzoyl chloride (CAS No. 771573-07-0) is an important compound in medicinal chemistry, particularly known for its biological activities related to kinase inhibition and potential anticancer properties. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications in research and medicine.

Chemical Structure and Properties

- Molecular Formula : C9H9ClFNO

- Molecular Weight : 201.63 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by amination with formaldehyde and subsequent reduction. The overall reaction can be summarized as follows:

-

Formation of Acid Chloride :

-

Amination :

This compound has been studied for its role as a kinase inhibitor. It primarily acts by binding to specific kinase enzymes, thereby inhibiting their activity which is crucial in various signaling pathways involved in cell proliferation and survival.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against several protein kinases:

- EGFR (Epidermal Growth Factor Receptor) : Inhibitory activity was observed with IC50 values in the low nanomolar range, indicating high potency against this target.

- ABL Kinase : The compound showed competitive inhibition, particularly against the T315I mutant form of ABL, which is known to confer resistance to other inhibitors like imatinib.

Study 1: Anticancer Activity

A study published in MDPI evaluated the anticancer properties of this compound across various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects noted in leukemia and solid tumor models. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 (Leukemia) | 0.5 | Apoptosis via caspase activation |

| A549 (Lung) | 1.2 | Cell cycle arrest |

| MCF-7 (Breast) | 0.8 | Induction of apoptosis |

Study 2: Kinase Inhibition Profile

In a detailed docking study, researchers analyzed the binding affinity of this compound against various kinases using molecular modeling techniques. The results indicated that the compound effectively occupies the ATP-binding site, leading to competitive inhibition with high specificity for target kinases such as EGFR and ABL .

Q & A

Q. Q1: What are the recommended synthetic routes for 3-(aminomethyl)-4-fluorobenzoyl chloride, and how do reaction conditions influence yield?

A: A plausible synthesis involves introducing the aminomethyl group to 4-fluorobenzoyl chloride. One approach is to react 4-fluoro-3-(bromomethyl)benzoyl chloride with ammonia or a protected amine (e.g., benzylamine) under nucleophilic substitution conditions. Alternatively, reductive amination of 4-fluoro-3-formylbenzoyl chloride using sodium cyanoborohydride (NaBH3CN) and ammonium acetate can yield the aminomethyl derivative . Key parameters include:

- Temperature : Lower temperatures (0–5°C) minimize side reactions like hydrolysis of the benzoyl chloride group.

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) prevents moisture interference.

- Catalyst : Triethylamine (Et3N) is often used to scavenge HCl in amidation steps .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from dry toluene improves purity (>95%) .

Q. Q2: How can the purity and structural integrity of this compound be verified?

A: Analytical Methods :

- NMR Spectroscopy :

- Mass Spectrometry : Electron ionization (EI-MS) should show a molecular ion peak at m/z 201.6 (M⁺) and fragment ions at m/z 165 (loss of Cl) and m/z 122 (loss of NH2CH2) .

- FT-IR : Strong absorbance at ~1770 cm⁻¹ (C=O stretch of acyl chloride) and ~3350 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. Q3: How do competing side reactions (e.g., hydrolysis or dimerization) impact the synthesis of this compound, and how can they be mitigated?

A: Key Challenges :

- Hydrolysis : The benzoyl chloride group reacts readily with moisture, forming 3-(aminomethyl)-4-fluorobenzoic acid.

- Dimerization : The aminomethyl group may react with unreacted acyl chloride, forming urea-like byproducts.

Mitigation Strategies : - Moisture Control : Use Schlenk-line techniques or molecular sieves in anhydrous solvents .

- Low Temperatures : Maintain reactions at 0–5°C to slow hydrolysis and dimerization.

- Protecting Groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) groups, which can be removed post-synthesis via trifluoroacetic acid (TFA) .

Validation : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization and confirm intermediates via LC-MS .

Q. Q4: What strategies are effective for stabilizing this compound during long-term storage?

A: Stability Issues :

- The compound is hygroscopic and prone to decomposition at room temperature.

Optimal Storage : - Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Environment : Use argon or nitrogen headspace to exclude moisture and oxygen.

- Formulation : Dissolve in dry DCM or THF and aliquot to minimize freeze-thaw cycles .

Stability Testing : Accelerated degradation studies (40°C/75% RH for 14 days) with periodic HPLC analysis can assess shelf life .

Q. Q5: How can computational methods guide the design of derivatives based on this compound for structure-activity relationship (SAR) studies?

A: Computational Tools :

- Docking Simulations : Use AutoDock Vina to predict binding affinities of derivatives to target proteins (e.g., kinase enzymes).

- DFT Calculations : Analyze electronic properties (e.g., Fukui indices) to identify reactive sites for functionalization .

SAR Design : - Modify the aminomethyl group to introduce steric bulk (e.g., isopropyl) or hydrogen-bond donors (e.g., hydroxyl) to enhance target engagement.

- Replace fluorine with other halogens (e.g., Cl) to study electronic effects on reactivity .

Validation : Synthesize top candidates and evaluate bioactivity via enzyme inhibition assays .

Q. Q6: What are the applications of this compound in synthesizing bioactive molecules?

A: Key Applications :

- Pharmaceutical Intermediates : Used to prepare protease inhibitors (e.g., thrombin inhibitors) by coupling with peptide mimetics .

- Fluorescent Probes : Conjugate with fluorescein derivatives (e.g., 4'-(Aminomethyl)fluorescein) for tracking biomolecular interactions via ¹⁹F NMR .

- Polymer Chemistry : Acts as a monomer in polyamide synthesis for high-performance membranes .

Case Study : In -fluorobenzoyl chloride was coupled with bromoaniline to form a benzamide intermediate, which was then cyclized to an imidazole derivative—a strategy adaptable to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.